GTP 14564 is a small molecule known for its role as a selective inhibitor of the Fms-like tyrosine kinase 3, commonly referred to as FLT3. This compound has been primarily investigated in the context of hematological malignancies, particularly acute myeloid leukemia, where FLT3 mutations are prevalent. The compound is classified as a kinase inhibitor, which means it interferes with the action of kinases, enzymes that modify other proteins by chemically adding phosphate groups.
GTP 14564 was developed by Merck Biosciences and has been studied extensively in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It is recognized for its specificity toward mutant forms of FLT3, particularly those associated with internal tandem duplications (ITD) that are linked to poor prognosis in leukemia patients .
The synthesis of GTP 14564 involves several chemical reactions that lead to the formation of its complex molecular structure. The specific synthetic pathway includes:
The synthesis requires careful control of reaction conditions (temperature, pressure, and pH) to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of the final product .
GTP 14564 has a complex molecular structure characterized by multiple rings and functional groups that confer its inhibitory properties. The chemical formula is C₁₈H₁₉N₅O₂S, indicating a diverse array of atoms including carbon, hydrogen, nitrogen, oxygen, and sulfur.
GTP 14564 primarily acts through competitive inhibition of FLT3 kinase activity. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules.
The compound's efficacy has been demonstrated through various biochemical assays where it showed significant inhibition of FLT3 activity in cell lines expressing mutant FLT3 receptors. The IC50 value (the concentration required to inhibit 50% of enzyme activity) for GTP 14564 against FLT3 has been reported to be in the low nanomolar range, indicating potent activity .
The mechanism by which GTP 14564 exerts its effects involves:
Studies have shown that GTP 14564 can significantly reduce cell growth in various leukemia cell lines harboring FLT3 mutations, confirming its potential as a therapeutic agent .
Relevant data indicate that GTP 14564 maintains its structural integrity across a range of pH levels typically encountered in biological systems .
GTP 14564 has several scientific applications:
GTP-14564 is chemically designated as 3-phenyl-1H-benzofuro[3,2-c]pyrazole, with a molecular formula of C₁₅H₁₀N₂O and a molecular weight of 234.25–234.26 g/mol [1] [5] [8]. The compound features a planar, tricyclic core structure comprising fused benzofuran and pyrazole rings, with a phenyl substituent at the 3-position. This configuration promotes interactions with the hydrophobic ATP-binding pockets of Class III RTKs [5] [8].
Stability: Stable at 4°C for short-term storage; long-term storage recommended at –20°C [1] [5] [6].
Structural Insights:The benzofuropyrazole scaffold enables potent hinge-region binding in kinase domains. X-ray crystallography studies of analogous inhibitors suggest that the planar system forms key hydrogen bonds with conserved residues (e.g., Cys residues in FLT3), while the phenyl group occupies a hydrophobic pocket critical for selectivity [8] [10].
Table 1: Physicochemical Profile of GTP-14564
Property | Value |
---|---|
CAS Number | 34823-86-4 |
Molecular Formula | C₁₅H₁₀N₂O |
Molecular Weight | 234.26 g/mol |
Purity | >98%–99% |
Solubility | 100 mM in DMSO, 25 mM in ethanol |
Storage Conditions | –20°C (long-term), +4°C (short-term) |
GTP-14564 was first identified in a screen for FLT3-ITD inhibitors by Murata et al. (2003) [2] [3]. This seminal study demonstrated its selective cytotoxicity against Ba/F3 cells expressing constitutively active FLT3-ITD mutants—a driver in 20–30% of AML cases. Key milestones include:
GTP-14564 exhibits targeted inhibition against key Class III RTKs, a subfamily characterized by immunoglobulin-like extracellular domains and roles in hematopoiesis, stem cell regulation, and oncogenesis [1] [5] [10].
Table 2: Kinase Inhibition Profile of GTP-14564
Target Kinase | IC₅₀ (μM) | Cellular Role |
---|---|---|
FLT3/ITD-FLT3 | 0.3 | Hematopoietic progenitor growth |
c-Fms (CSF-1R) | 0.3 | Macrophage differentiation |
c-Kit | 0.3 | Stem cell maintenance |
PDGFR-β | 1.0 | Stromal cell signaling |
EGFR | >10 | Epithelial growth |
Src/Abl | >10 | Oncogenic signaling |
c-Kit and PDGFR-β Inhibition: Beyond FLT3, GTP-14564 suppresses signaling in cancers driven by c-Kit mutations (e.g., gastrointestinal stromal tumors) and PDGFR-dependent malignancies [5] [10].
Research Applications:GTP-14564 remains a vital tool for:
Table 3: Key Research Applications of GTP-14564
Application | Experimental Model | Outcome |
---|---|---|
FLT3-ITD signaling dissection | Ba/F3 ITD-FLT3 cells | Confirmed STAT5 dependency |
FLT3 siRNA validation | FLT3-ITD leukemic blasts | Equivalent suppression by 1 μM GTP-14564 |
Hsp90 inhibitor synergy | MV4-11 AML cells | Enhanced apoptosis & reduced p-STAT5 |
c-Kit inhibition | c-Kit transfected cells | Blocked stem cell factor-induced proliferation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1